molecular formula C18H16N2O4 B4405618 N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

Cat. No. B4405618
M. Wt: 324.3 g/mol
InChI Key: RWZYRKHDZRSDSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide, also known as ABT-702, is a synthetic small molecule that has been extensively studied for its potential therapeutic applications. ABT-702 belongs to the class of compounds known as adenosine kinase inhibitors, which have been shown to have a wide range of effects on the central nervous system.

Mechanism of Action

N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide works by inhibiting the enzyme adenosine kinase, which is responsible for the breakdown of adenosine in the brain. Adenosine is a neurotransmitter that plays an important role in regulating neuronal activity and has been implicated in a number of neurological disorders. By inhibiting adenosine kinase, this compound increases the levels of adenosine in the brain, which can have a number of beneficial effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These include increased levels of adenosine in the brain, decreased levels of glutamate (an excitatory neurotransmitter), and increased levels of GABA (an inhibitory neurotransmitter). This compound has also been shown to have anti-inflammatory effects and to reduce oxidative stress in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide is its specificity for adenosine kinase, which makes it a useful tool for studying the role of adenosine in the brain. However, one limitation of this compound is its relatively short half-life, which can make it difficult to achieve sustained levels of adenosine in the brain. Additionally, this compound has not yet been approved for human use, which limits its potential clinical applications.

Future Directions

There are a number of potential future directions for research on N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide. One area of interest is in the development of more potent and selective adenosine kinase inhibitors that can achieve sustained levels of adenosine in the brain. Another area of interest is in the development of novel delivery methods for this compound, such as nanoparticles or liposomes, which could improve its bioavailability and therapeutic efficacy. Finally, there is also interest in exploring the potential of this compound for the treatment of other disease states, such as cancer and autoimmune disorders.

Scientific Research Applications

N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide has been extensively studied for its potential therapeutic applications in a variety of disease states. One of the most promising areas of research has been in the treatment of neurological disorders such as epilepsy, Parkinson's disease, and Alzheimer's disease. This compound has been shown to have neuroprotective effects and to improve cognitive function in animal models of these diseases.

properties

IUPAC Name

N-(4-acetylphenyl)-2-(3-oxo-1,4-benzoxazin-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-12(21)13-6-8-14(9-7-13)19-17(22)10-20-15-4-2-3-5-16(15)24-11-18(20)23/h2-9H,10-11H2,1H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWZYRKHDZRSDSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)COC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-acetylphenyl)-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide

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